molecular formula C16H20N2O5S2 B3803544 N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide

N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide

货号 B3803544
分子量: 384.5 g/mol
InChI 键: WTJHZBVIQZTLSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. TAK-659 is a highly selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling and activation.

作用机制

TAK-659 selectively inhibits the protein kinase BTK, which is a critical mediator of B-cell receptor signaling and activation. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of various cancers and autoimmune diseases. By inhibiting BTK, TAK-659 blocks B-cell receptor signaling and activation, leading to the induction of apoptosis and the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In these studies, TAK-659 induces apoptosis and inhibits proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation. TAK-659 has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its high selectivity and potency, and its well-tolerated and safe profile in preclinical studies. However, TAK-659 also has some limitations, including its limited solubility and stability, and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.

未来方向

There are several future directions for the development and optimization of TAK-659, including:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials as a potential treatment for various cancers and autoimmune diseases, and further clinical studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: TAK-659 has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy, and further studies are needed to determine the optimal combination therapy regimens.
3. Optimization of pharmacokinetic and pharmacodynamic properties: Further optimization of the pharmacokinetic and pharmacodynamic properties of TAK-659 is needed to improve its solubility, stability, and bioavailability.
4. Identification of biomarkers: Biomarkers for predicting response to TAK-659 treatment and monitoring treatment efficacy are needed to facilitate patient selection and personalized treatment.
5. Development of analogs: Analog compounds of TAK-659 with improved pharmacokinetic and pharmacodynamic properties are needed to expand the therapeutic potential of BTK inhibitors.
Conclusion
TAK-659 is a highly selective inhibitor of the protein kinase BTK, which has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. TAK-659 has potent anti-tumor and anti-inflammatory effects, and enhances the efficacy of other cancer treatments such as chemotherapy and immunotherapy. Further clinical studies and optimization of its pharmacokinetic and pharmacodynamic properties are needed to determine its safety and efficacy in humans and expand its therapeutic potential.

科学研究应用

TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, rheumatoid arthritis, and lupus. In these studies, TAK-659 has been shown to have potent anti-tumor and anti-inflammatory effects, and to enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. TAK-659 has also been shown to be well-tolerated and safe in preclinical studies.

属性

IUPAC Name

N-[[1-(5-methoxyfuran-2-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-22-14-7-6-13(23-14)16(19)18-8-2-4-12(11-18)10-17-25(20,21)15-5-3-9-24-15/h3,5-7,9,12,17H,2,4,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJHZBVIQZTLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)N2CCCC(C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
Reactant of Route 3
N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
Reactant of Route 4
N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
Reactant of Route 5
N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。